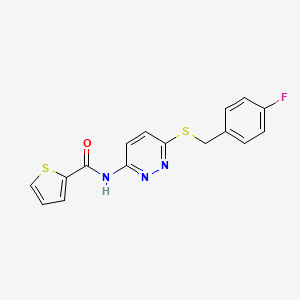![molecular formula C18H23ClN2O2 B2582947 N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436144-81-8](/img/structure/B2582947.png)
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug discovery and development, as well as its role in exploring neurological pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 2-(2-Chlorophenoxy)propionic acid: This intermediate is synthesized through the reaction of 2-chlorophenol with propionic acid under specific conditions.
Formation of the piperidine derivative: The intermediate is then reacted with piperidine and propargyl bromide to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its effects on various biological pathways and its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurological pathways, potentially affecting neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: Another compound with a similar chlorophenoxy group, used in different biochemical applications.
2-(2-Chlorophenoxy)propionic acid: An intermediate in the synthesis of various compounds, including N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide.
Uniqueness
This compound stands out due to its unique combination of a chlorophenoxy group and a piperidine ring, which allows it to interact with a wide range of molecular targets and pathways. This makes it particularly valuable in drug discovery and neurological research.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-13-14(2)23-17-7-5-4-6-16(17)19/h1,4-7,14-15H,8-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNBSQUTEALWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)CC#C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)



![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)







